Furo[2,3-c]pyridin-5-ylmethanol
Overview
Description
Furo[2,3-c]pyridin-5-ylmethanol (FPM) is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridin-5-ylmethanols and has a molecular formula of C7H7NO. FPM has been found to have an array of biochemical and physiological effects when administered to living organisms. It has also been used in various laboratory experiments due to its wide range of advantages and limitations.
Scientific Research Applications
Pharmaceutical Research
“Furo[2,3-c]pyridin-5-ylmethanol” is an important scaffold for many biologically active compounds . It has been used in the development of various pharmaceuticals, particularly in the field of oncology .
Kinase Inhibitors
Many of the reported furo[2,3-b]pyridine chemical entities, which include “Furo[2,3-c]pyridin-5-ylmethanol”, showed unique biological activities as kinase inhibitors .
Anti-Cancer Agents
Compounds derived from “Furo[2,3-c]pyridin-5-ylmethanol” have shown promising pharmacological activity as anti-cancer agents . For instance, compound 8l displayed potent antiproliferative activity against multiple tumor cell lines .
Anti-Microbial Agents
“Furo[2,3-c]pyridin-5-ylmethanol” derivatives have also been reported to exhibit antimicrobial properties .
Antioxidant Agents
“Furo[2,3-c]pyridin-5-ylmethanol” has been used in the synthesis of potent antioxidant agents .
Spectroscopic Studies
The spectral data of “Furo[2,3-c]pyridin-5-ylmethanol” derivatives have been investigated, providing valuable insights into their photophysical properties .
properties
IUPAC Name |
furo[2,3-c]pyridin-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKNFBHTKFKPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621961 | |
Record name | (Furo[2,3-c]pyridin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-c]pyridin-5-ylmethanol | |
CAS RN |
478148-60-6 | |
Record name | (Furo[2,3-c]pyridin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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